molecular formula C13H20N2 B13277647 6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine

6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine

Cat. No.: B13277647
M. Wt: 204.31 g/mol
InChI Key: LFGGQCXWVIEPTR-UHFFFAOYSA-N
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Description

6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine is a substituted pyridine derivative featuring a methyl group at the 6-position of the pyridine ring and a 4-methylcyclohexyl group attached to the amine at the 3-position. This structure combines aromaticity with a bulky, lipophilic cyclohexyl substituent, which may influence its physicochemical properties, such as solubility, bioavailability, and intermolecular interactions.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

6-methyl-N-(4-methylcyclohexyl)pyridin-3-amine

InChI

InChI=1S/C13H20N2/c1-10-3-6-12(7-4-10)15-13-8-5-11(2)14-9-13/h5,8-10,12,15H,3-4,6-7H2,1-2H3

InChI Key

LFGGQCXWVIEPTR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC2=CN=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with 4-methylcyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine with structurally analogous compounds, focusing on substituent effects, molecular properties, and synthetic considerations.

Structural and Substituent Variations

Compound Name Substituents (Pyridine/Pyridazine Ring) Amine Group Modification Molecular Formula Molecular Weight Key Features
6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine 6-methyl pyridine 4-methylcyclohexyl C₁₃H₂₀N₂ 204.31 High lipophilicity; hindered H-bonding
6-Methylpyridin-3-amine 6-methyl pyridine Unsubstituted (-NH₂) C₆H₈N₂ 124.14 Planar crystal structure; N–H···N H-bonds
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine 6-methoxy pyridine Trifluoromethylphenyl ethyl C₁₅H₁₅F₃N₂O 296.29 Electron-withdrawing CF₃ group; enhanced stability
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine 6-chloro pyridazine 4-methoxybenzyl C₁₂H₁₂ClN₃O 249.70 Pyridazine ring; Cl substituent
6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine Quinazoline fused with pyridine N-methyl-N-(p-tolyl) C₂₀H₁₈N₆ 342.10 Extended aromatic system; tertiary amine

Key Observations:

  • Lipophilicity : The 4-methylcyclohexyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., -NH₂ in or methoxy in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding : Unlike 6-methylpyridin-3-amine , which forms intermolecular N–H···N hydrogen bonds, the bulky cyclohexyl group in the target compound likely hinders such interactions, altering crystallization behavior.
  • Ring System : Pyridazine derivatives (e.g., ) exhibit distinct electronic properties compared to pyridine due to the presence of two adjacent nitrogen atoms, which may influence binding affinity in biological systems.

Biological Activity

6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with a methyl group and a 4-methylcyclohexyl moiety. This structural configuration is significant as it influences the compound's biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. For 6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine, studies have shown:

  • Inhibition of Bacterial Growth : The compound demonstrated notable activity against various Gram-positive and Gram-negative bacteria. In particular, it was effective against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Mechanism of Action : The antimicrobial activity is likely attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Pseudomonas aeruginosa16 µg/mL
Escherichia coli64 µg/mL

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various models:

  • Cytokine Inhibition : It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in inflammatory responses.
  • In Vivo Studies : In animal models of inflammation, treatment with the compound resulted in reduced swelling and pain, indicating its therapeutic potential for inflammatory diseases.

3. Anticancer Activity

Emerging studies suggest that 6-Methyl-N-(4-methylcyclohexyl)pyridin-3-amine may possess anticancer properties:

  • Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines, showing a significant reduction in cell viability at certain concentrations.
  • Apoptosis Induction : Mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Cancer Cell Line IC50 (µM)
HeLa (Cervical)15 µM
MCF-7 (Breast)20 µM
A549 (Lung)25 µM

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the pyridine class:

  • Study on Pyridine Derivatives : A study published in Medicinal Chemistry reported that pyridine derivatives exhibited enhanced antibacterial activity when modified with cyclohexyl groups, similar to our compound of interest .
  • Inflammation Model : Research conducted on inflammatory models demonstrated that compounds with a similar structure effectively reduced inflammatory markers in serum, suggesting potential use in treating autoimmune diseases .
  • Anticancer Research : A recent study indicated that modifications to the pyridine structure could enhance anticancer efficacy, particularly through mechanisms involving apoptosis and cell cycle arrest .

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